1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol
Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a sulfinyl and ethanol backbone
Preparation Methods
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of benzene to form chlorobenzene, which is then further reacted to form 4-chlorophenyl derivatives.
Introduction of the sulfinyl group: The chlorophenyl intermediate is reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to introduce the sulfinyl group.
Addition of the methylphenyl group: The resulting compound is then reacted with a methylphenyl derivative, such as 3-methylphenyl magnesium bromide, in a Grignard reaction to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted chlorophenyl compounds.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the chlorophenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol can be compared with similar compounds such as:
Bis(4-chlorophenyl) sulfone: This compound lacks the ethanol and methylphenyl groups, making it less versatile in certain chemical reactions.
1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone: This compound has a different backbone structure, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfinylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c1-15-3-2-4-20(13-15)26(25)14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQKKPHXHHYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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